2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
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Overview
Description
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide is an organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxamide derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Sulfanyl Group: The thieno[3,2-d]pyrimidine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Materials Science: The unique electronic properties of the thieno[3,2-d]pyrimidine core make this compound a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
- **2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
- **2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Uniqueness
What sets 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and electronic properties. The presence of the naphthalen-1-ylacetamide moiety may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in medicinal applications.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)21-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,2,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPSYUBBUMXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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